molecular formula C12H9BrN4O2S B12149907 N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide

N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide

Cat. No.: B12149907
M. Wt: 353.20 g/mol
InChI Key: QSVDRGTXPDNZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis
N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide is a fused heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core linked to a 4-bromophenylacetamide group. It is synthesized via [2+3]-cyclocondensation of 1,2,4-triazole-3-thiol derivatives with N-(4-bromophenyl)maleimide in acetic acid, yielding 60–87% under optimized conditions . The reaction proceeds through nucleophilic attack of the thiol group on the maleimide, followed by cyclization to form the fused thiazolo-triazole system.

Biological Activities The compound exhibits notable anticancer activity, attributed to the electron-withdrawing bromine substituent at the 4-position of the phenyl ring, which enhances electrophilic interactions with biological targets . Preliminary studies suggest moderate antimicrobial activity, though less pronounced than chloro- or fluoro-substituted analogs .

Properties

Molecular Formula

C12H9BrN4O2S

Molecular Weight

353.20 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide

InChI

InChI=1S/C12H9BrN4O2S/c13-7-1-3-8(4-2-7)16-10(18)5-9-11(19)17-12(20-9)14-6-15-17/h1-4,6,9H,5H2,(H,16,18)

InChI Key

QSVDRGTXPDNZQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N3C(=NC=N3)S2)Br

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound has the molecular formula C12H9BrN4O2SC_{12}H_9BrN_4O_2S and a molecular weight of 343.19 g/mol. Its structure includes a bromophenyl group and a thiazolo-triazole moiety that contribute to its biological activity. The presence of the thiazole and triazole rings is particularly noteworthy as these structures are often linked to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit notable antimicrobial properties . This compound has been tested against various bacterial strains. For example:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound has potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values against different cancer cell lines:

Cell Line IC50 (µM)
HeLa10.5
MCF-78.7
A54912.3

These findings indicate that the compound could serve as a promising lead for developing new anticancer therapies .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit metallo-β-lactamases (MBLs), which are critical in bacterial resistance against β-lactam antibiotics .
  • Induction of Oxidative Stress : It is suggested that the compound increases reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
  • Modulation of Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Bromine Substitution : The presence of the bromine atom on the phenyl ring enhances antimicrobial activity.
  • Thiazole and Triazole Rings : Variations in these rings can significantly affect potency; for instance, substituents on the triazole ring have been shown to modulate both anticancer and antimicrobial activities .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Anticancer Efficacy : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .
  • Evaluation Against Resistant Bacteria : Another investigation showed that this compound retained activity against antibiotic-resistant strains of Staphylococcus aureus and could potentially reverse resistance mechanisms .

Scientific Research Applications

Antimicrobial Activity

N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that the compound exhibits moderate to good inhibition against multiple pathogens at concentrations ranging from 1.56 to 25 µg/mL in DMSO . Notably, compounds containing halogen substituents (like Cl or F) at specific positions on the phenyl ring demonstrated enhanced antibacterial activity.

Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro studies using human breast adenocarcinoma cell lines (MCF7) revealed promising results, with certain derivatives showing significant cytotoxic effects. The mechanism of action appears to involve the disruption of cancer cell proliferation pathways . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, further supporting their potential as therapeutic agents .

Case Study 1: Antimicrobial Screening

In a recent study involving a series of synthesized derivatives based on this compound, compounds were screened against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that specific substitutions on the phenyl ring significantly influenced antimicrobial efficacy. Compounds with para-substituted halogens showed superior activity compared to their unsubstituted counterparts .

Case Study 2: Anticancer Efficacy

Another study focused on evaluating the anticancer potential of this compound against MCF7 cells through the Sulforhodamine B assay. The findings highlighted that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells. The structure-activity relationship (SAR) analysis provided insights into how modifications could enhance potency against cancer cells while minimizing toxicity to normal cells .

Chemical Reactions Analysis

Chemical Reactions Involving N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro thiazolo[3,2-b] triazol-5-yl)acetamide

This compound can participate in various chemical reactions typical for amides and heterocycles:

  • Hydrolysis : The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid.

  • Nucleophilic Substitution : The bromine in the bromophenyl group can be substituted by nucleophiles.

  • Ring Opening Reactions : The thiazole and triazole rings can undergo ring-opening reactions under certain conditions.

Biological Activity Data:

Biological Activity Target Effect
AntibacterialGram-positive bacteriaInhibition
AntibacterialGram-negative bacteriaInhibition
AnticancerSpecific cancer cell linesInhibition

Spectroscopic Analysis

Spectroscopic techniques such as NMR and IR are crucial for confirming the structure of N-(4-bromophenyl)-2-(6-oxo-5,6-dihydrothiazolo[3,2-b] triazol-5-yl)acetamide. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Spectroscopic Data:

  • NMR : Provides information about the molecular structure and environment of hydrogen and carbon atoms.

  • IR : Helps identify functional groups based on their vibrational frequencies.

Comparison with Similar Compounds

Antimicrobial Activity

  • 4-Chlorophenyl Analogs : Exhibit superior antibacterial activity (MIC = 8–16 µg/mL against Staphylococcus aureus and Escherichia coli) compared to bromo derivatives (MIC = 32–64 µg/mL) .
  • 4-Fluorophenyl Analogs : Moderate antifungal activity against Candida albicans (MIC = 16–32 µg/mL), outperforming bromo-substituted compounds .

Structural Confirmation and Debates

acetamide NH . However, elemental analysis and mass spectrometry (e.g., EI-MS: M⁺ = 464 for a bromo analog ) provide robust validation.

Key Research Findings

Halogen Substituents Dictate Activity : Bromine enhances anticancer activity, while chlorine optimizes antimicrobial effects .

Synthesis Robustness : The acetic acid-mediated method is reliable for diverse derivatives, with yields >60% .

SAR Limitations: Positional isomerism (e.g., 2-bromo vs.

Preparation Methods

Cyclocondensation to Form the Thiazolo-Triazole Core

The thiazolo[3,2-b]triazol-6-one core is synthesized via a [2+3]-cyclocondensation reaction between 1,2,4-triazole-3(5)-thiol and N-arylmaleimides or monochloroacetic acid in the presence of oxocompounds. For the target compound, the reaction employs N-(4-bromophenyl)maleimide to introduce the bromophenyl group. This step is conducted in ethanol or dimethyl sulfoxide (DMSO) at 60–80°C for 6–8 hours, yielding the intermediate 5,6-dihydrothiazolo-triazol-6-one (Figure 1). The reaction mechanism involves nucleophilic attack by the thiol group on the maleimide carbonyl, followed by cyclization.

Alkylation to Introduce the Acetamide Moiety

The intermediate is subsequently alkylated with 2-chloro-N-(4-bromophenyl)acetamide to attach the acetamide side chain. This reaction is performed in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 70–80°C for 5–12 hours. The chloroacetamide acts as an electrophile, with the thiolate anion from the intermediate facilitating nucleophilic substitution (SN2). The crude product is purified via recrystallization from an acetone-DMF mixture, achieving yields of 75–82%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance alkylation rates due to their ability to stabilize ionic intermediates. Cyclocondensation reactions in ethanol require reflux conditions (78°C), while DMSO allows lower temperatures (60°C) but longer reaction times. Table 1 summarizes optimized parameters for key steps.

Table 1: Optimized Reaction Conditions for Key Synthesis Steps

StepSolventTemperature (°C)Time (h)Yield (%)
CyclocondensationEthanol78868
CyclocondensationDMSO60672
AlkylationDMF80582

Catalytic and Stoichiometric Considerations

The use of K₂CO₃ in alkylation ensures deprotonation of the thiol group, generating a reactive thiolate anion. A 1:1 molar ratio of intermediate to chloroacetamide minimizes side reactions, while excess base (1.5 equiv) improves conversion rates.

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 12.52 (s, 1H, NH), 10.16 (s, 1H, NHCO), 7.59–7.27 (m, 4H, Ar-H), 5.99 (s, 1H, CH), 4.07 (s, 2H, SCH₂), 2.13 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 126 MHz): δ 169.82 (C=O), 166.39 (C=O), 152.11 (C-Br), 132.04–118.92 (Ar-C), 55.36 (SCH₂), 21.13 (CH₃).

Infrared Spectroscopy (IR):
Key bands include 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), and 1540 cm⁻¹ (C-N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the fused thiazolo-triazole structure, with bond lengths and angles consistent with similar heterocycles. The acetamide group adopts a planar conformation, facilitating π-stacking interactions in the solid state.

Scalability and Industrial Applicability

Gram-Scale Synthesis

The protocol is scalable to gram quantities without significant yield reduction. A 10 mmol scale reaction in DMF produces 3.2 g (82% yield) of pure product.

Green Chemistry Considerations

While DMF and DMSO are effective, their environmental impact necessitates exploration of alternatives like ionic liquids or water-ethanol mixtures. Microwave-assisted synthesis could reduce reaction times by 30–50%.

Comparative Analysis of Synthetic Routes

The two-step approach (cyclocondensation + alkylation) outperforms one-pot methods in purity and yield. Alternative routes using Q-Tube reactors for high-pressure cyclocondensation (as in thiazolopyridazine synthesis) show potential but require specialized equipment .

Q & A

Basic Question: What are the standard synthetic routes for N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Step 1 : Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazolo-triazole core .
  • Step 2 : Bromophenyl group introduction via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Step 3 : Acetamide linkage formation through acylation of the primary amine intermediate using bromoacetyl chloride .
    Key Considerations : Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) and characterization by 1^1H/13^13C NMR to confirm regiochemistry .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm1^{-1}, N-H stretch at ~3300 cm1^{-1}) .
  • NMR : 1^1H NMR confirms aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and acetamide methylene protons (δ 3.8–4.2 ppm). 13^13C NMR resolves carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ± 2 ppm) .

Advanced Question: How can computational methods enhance understanding of its reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates Fukui indices to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Models solvation effects and protein-ligand interactions (e.g., docking with antimicrobial targets like DNA gyrase) .
  • HOMO-LUMO Analysis : Estimates electronic properties (e.g., energy gap <3 eV suggests high reactivity) .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Synergistic Studies : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to evaluate metabolic interference .

Advanced Question: What strategies optimize its structure-activity relationship (SAR) for antimicrobial activity?

Methodological Answer:

  • Substituent Modulation : Replace the bromophenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to bacterial efflux pump targets .
  • Bioisosteric Replacement : Substitute the thiazolo-triazole core with oxadiazole to improve metabolic stability while retaining activity .
  • Protease Inhibition Assays : Test against serine hydrolases (e.g., using fluorogenic substrates) to quantify target engagement .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (evidenced by P210 hazard code for flammability) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Question: How to design experiments assessing its pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME :
    • Permeability : Caco-2 cell monolayer assay (apparent permeability coefficient, PappP_{app} >1×106^{-6} cm/s indicates good absorption) .
    • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC .
  • In Vivo Studies : Administer to rodents (IV/PO routes) and calculate bioavailability (F%F\%) using AUC ratios .

Advanced Question: How to address low yields in the final acylation step?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate acetamide formation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Reaction Monitoring : Employ TLC (ethyl acetate/hexane 3:7) to identify side products (e.g., over-acylation) .

Basic Question: What are the key applications in medicinal chemistry research?

Methodological Answer:

  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC ≤16 µg/mL deemed active) .
  • Kinase Inhibition : Use fluorescence polarization assays to evaluate inhibition of MAPK or PI3K pathways .

Advanced Question: How to validate its mechanism of action using omics approaches?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators) .
  • Proteomics : SILAC labeling to quantify protein abundance changes (e.g., downregulation of HSP90) .
  • Metabolomics : LC-MS profiling to trace metabolic pathway disruptions (e.g., TCA cycle intermediates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.